

# An In-depth Technical Guide to the Physical Properties of Methyl Homoveratrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methyl homoveratrate*

Cat. No.: *B094004*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl homoveratrate**, also known as Methyl 2-(3,4-dimethoxyphenyl)acetate, is a chemical compound with the molecular formula  $C_{11}H_{14}O_4$ .<sup>[1][2]</sup> It serves as a valuable building block in organic synthesis, particularly in the creation of more complex molecules for pharmaceutical and fragrance applications. This technical guide provides a comprehensive overview of its core physical properties, predicted spectral characteristics, and the standardized experimental protocols used for their determination.

## Core Physical Properties

The known physical properties of **Methyl homoveratrate** are summarized below. These values are essential for handling, storage, and application in a laboratory setting.

| Property          | Value                                                                                                          | Source(s)                               |
|-------------------|----------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| IUPAC Name        | Methyl 2-(3,4-dimethoxyphenyl)acetate                                                                          | <a href="#">[2]</a>                     |
| Synonyms          | Methyl homoveratrate,<br>Homoveratric acid methyl ester                                                        | <a href="#">[2]</a>                     |
| CAS Number        | 15964-79-1                                                                                                     | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>11</sub> H <sub>14</sub> O <sub>4</sub>                                                                 | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 210.23 g/mol                                                                                                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance        | Light yellow to yellow to brown liquid                                                                         |                                         |
| Boiling Point     | 285.4°C at 760 mmHg                                                                                            | <a href="#">[2]</a>                     |
| Density           | 1.105 g/cm <sup>3</sup>                                                                                        |                                         |
| Freezing Point    | Data not readily available.                                                                                    |                                         |
| Solubility        | Predicted to be slightly soluble in water and soluble in organic solvents like ethanol, ether, and chloroform. | Based on <a href="#">[3]</a>            |

## Predicted Spectroscopic Data

While experimental spectra are not widely published, the spectral characteristics of **Methyl homoveratrate** can be reliably predicted based on its molecular structure. These predictions are invaluable for structural elucidation and quality control.

### Predicted <sup>1</sup>H NMR Data (Proton NMR)

| Protons | Environment                         | Predicted Chemical Shift ( $\delta$ , ppm) | Predicted Multiplicity | Integration |
|---------|-------------------------------------|--------------------------------------------|------------------------|-------------|
| 3H      | Ester Methyl (-COOCH <sub>3</sub> ) | 3.6 - 3.7                                  | Singlet (s)            | 3H          |
| 2H      | Methylene (-CH <sub>2</sub> -)      | 3.5 - 3.6                                  | Singlet (s)            | 2H          |
| 6H      | 2x Methoxy (-OCH <sub>3</sub> )     | 3.8 - 3.9                                  | Singlet (s)            | 6H          |
| 3H      | Aromatic (Ar-H)                     | 6.7 - 6.9                                  | Multiplet (m)          | 3H          |

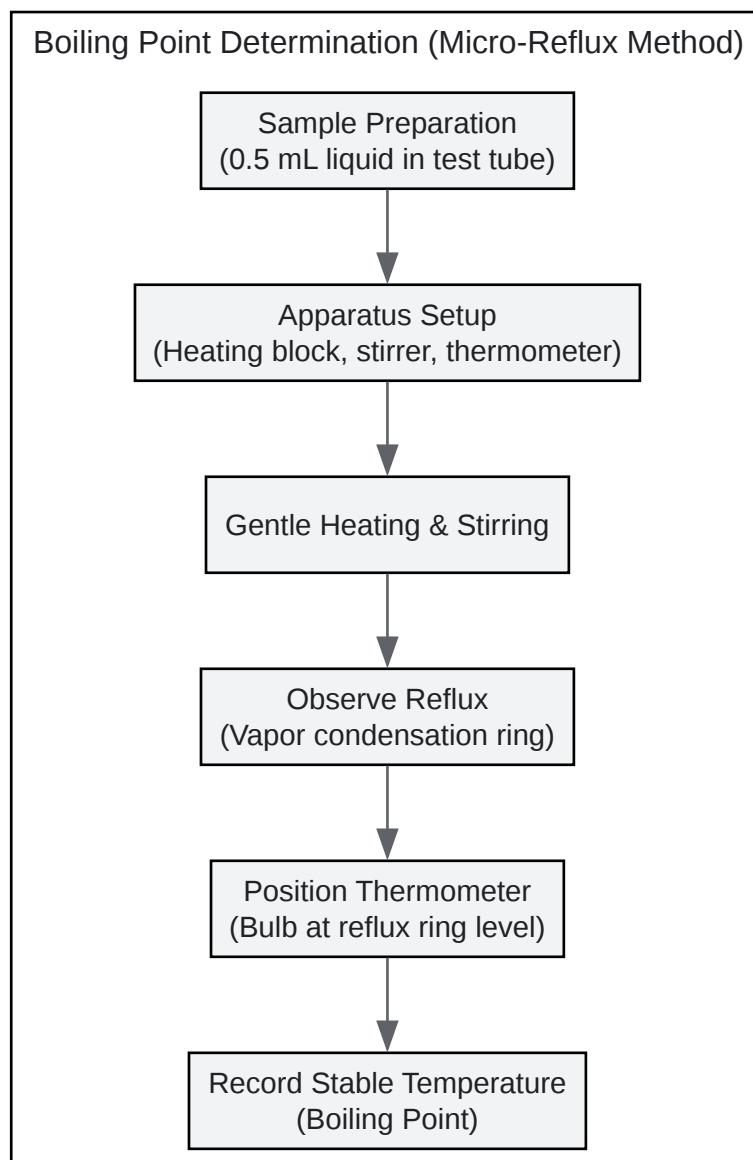
## Predicted <sup>13</sup>C NMR Data (Carbon-13 NMR)

| Carbon | Environment                         | Predicted Chemical Shift ( $\delta$ , ppm) |
|--------|-------------------------------------|--------------------------------------------|
| C      | Ester Carbonyl (C=O)                | -172                                       |
| C      | Aromatic (C-O)                      | 148 - 150                                  |
| C      | Aromatic (C-C)                      | -128                                       |
| C      | Aromatic (C-H)                      | 111 - 122                                  |
| C      | Methoxy (-OCH <sub>3</sub> )        | 55 - 56                                    |
| C      | Methylene (-CH <sub>2</sub> -)      | -41                                        |
| C      | Ester Methyl (-COOCH <sub>3</sub> ) | -52                                        |

## Predicted IR Spectroscopy Data

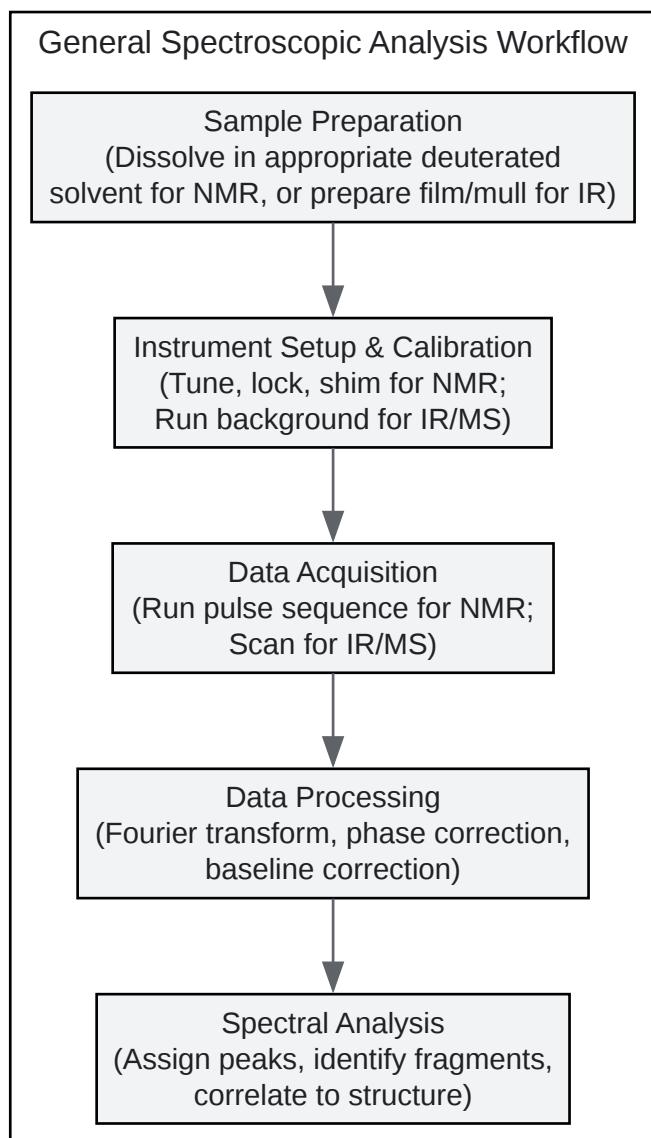
| Bond                   | Vibration Type | Predicted Wavenumber (cm <sup>-1</sup> ) | Intensity   |
|------------------------|----------------|------------------------------------------|-------------|
| C=O (Ester)            | Stretch        | 1735 - 1750                              | Strong      |
| C-H (sp <sup>3</sup> ) | Stretch        | 2850 - 3000                              | Medium      |
| C-H (Aromatic)         | Stretch        | 3000 - 3100                              | Medium-Weak |
| C=C (Aromatic)         | Stretch        | 1500 - 1600                              | Medium      |
| C-O (Ester/Ether)      | Stretch        | 1100 - 1300                              | Strong      |

## Predicted Mass Spectrometry (MS) Data


| m/z Value | Interpretation                                                           |
|-----------|--------------------------------------------------------------------------|
| 210       | [M] <sup>+</sup> , Molecular Ion                                         |
| 179       | [M - OCH <sub>3</sub> ] <sup>+</sup>                                     |
| 151       | [M - COOCH <sub>3</sub> ] <sup>+</sup> (Benzyl cation, likely base peak) |
| 121       | Further fragmentation                                                    |

## Experimental Protocols and Workflows

The determination of the physical and spectral properties of a compound like **Methyl homoveratratoate** follows standardized laboratory procedures.


## Workflow Diagrams

The following diagrams illustrate typical workflows for physical property determination and spectroscopic analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

## Detailed Methodologies

**4.2.1 Determination of Boiling Point (Micro-Reflux Method)** This method is suitable when only small sample volumes are available.

- **Sample Preparation:** Approximately 0.5 mL of the liquid sample is placed into a small test tube along with a small magnetic stir bar.

- Apparatus Setup: The test tube is secured in a heating block on a hot plate stirrer. A thermometer is suspended in the test tube with the bulb positioned about 1 cm above the liquid surface.
- Heating: The sample is heated gently while being stirred.
- Observation: The liquid is observed until it boils and a ring of condensing vapor (refluxing) is visible on the walls of the test tube.
- Measurement: The thermometer is lowered so that its bulb is level with the reflux ring. The temperature at which the reading stabilizes is recorded as the boiling point.

#### 4.2.2 Determination of Density

- Mass of Empty Vessel: The mass of a clean, dry pycnometer or graduated cylinder is measured accurately using an analytical balance.
- Volume Measurement: A precise volume of **Methyl homoveratrate** is added to the vessel. If using a pycnometer, it is filled to its calibrated volume.
- Mass of Filled Vessel: The mass of the vessel containing the liquid is measured.
- Calculation: The mass of the liquid is determined by subtracting the mass of the empty vessel from the mass of the filled vessel. Density is then calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).

#### 4.2.3 Determination of Solubility (Qualitative)

- Sample Preparation: A small, measured amount of **Methyl homoveratrate** (e.g., 25 mg) is placed in a test tube.
- Solvent Addition: A small volume (e.g., 0.75 mL) of the chosen solvent (e.g., water, ethanol, DMSO) is added in portions.
- Observation: After each addition, the tube is vigorously shaken. The compound is classified as soluble if the entire solid dissolves, slightly soluble if it partially dissolves, and insoluble if it does not dissolve at all.

#### 4.2.4 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-25 mg of **Methyl homoveratrate** is dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean NMR tube. The solution must be free of any solid particles.
- Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
- $^1\text{H}$  NMR Acquisition: A standard proton pulse sequence is run. Key parameters include setting the spectral width, number of scans for an adequate signal-to-noise ratio, and a relaxation delay.
- $^{13}\text{C}$  NMR Acquisition: A standard proton-decoupled carbon pulse sequence is used. A greater number of scans is typically required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased, baseline-corrected, and referenced, typically to Tetramethylsilane (TMS) at 0 ppm.

#### 4.2.5 Infrared (IR) Spectroscopy (Thin Film Method)

- Sample Preparation: Since **Methyl homoveratrate** is a liquid, a drop is placed directly onto the surface of one salt plate (e.g., NaCl).
- Film Formation: A second salt plate is placed on top and gently rotated to create a thin, uniform liquid film between the plates.
- Data Acquisition: The assembled plates are placed in the sample holder of the IR spectrometer. A background spectrum of air is typically run first and subtracted from the sample spectrum. The sample is then scanned with infrared radiation.
- Data Analysis: The resulting spectrum (a plot of transmittance vs. wavenumber) is analyzed to identify absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

#### 4.2.6 Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **Methyl homoveratrate** is introduced into the ion source of the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC).
- Ionization: In the ion source, molecules are ionized, typically using Electron Ionization (EI). This process is energetic and causes the molecular ion to fragment into smaller, charged ions.
- Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides a "fingerprint" that helps to elucidate the molecular structure.[\[4\]](#)[\[5\]](#)[\[6\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [scbt.com](http://scbt.com) [scbt.com]
- 2. CAS 15964-79-1 | Methyl 2-(3,4-dimethoxyphenyl)acetate - Synblock [synblock.com]
- 3. [chembk.com](http://chembk.com) [chembk.com]
- 4. Accessing Methyl Groups in Proteins via  $^1\text{H}$ -detected MAS Solid-state NMR Spectroscopy Employing Random Protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry [[www2.chemistry.msu.edu](http://www2.chemistry.msu.edu)]
- 6. [chem.libretexts.org](http://chem.libretexts.org) [chem.libretexts.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Methyl Homoveratratoe]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094004#what-are-the-physical-properties-of-methyl-homoveratratoe>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)